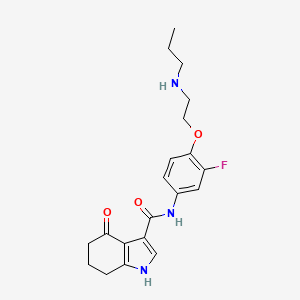

n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide

説明

特性

CAS番号 |

329016-45-7 |

|---|---|

分子式 |

C20H24FN3O3 |

分子量 |

373.4 g/mol |

IUPAC名 |

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide |

InChI |

InChI=1S/C20H24FN3O3/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26) |

InChIキー |

YZHJISPIBWKWGY-UHFFFAOYSA-N |

SMILES |

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |

正規SMILES |

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |

外観 |

Solid powder |

他のCAS番号 |

329016-45-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CP-615,003 N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution

- Epoxide intermediate : 4-Fluoro-2-nitrophenol reacts with ethylene oxide under basic conditions (K₂CO₃, DMF, 60°C) to form 4-fluoro-2-(2-hydroxyethoxy)nitrobenzene.

- Amine introduction : The hydroxyl group is converted to a leaving group (mesyl chloride), followed by displacement with propylamine (2.0 equiv, DIPEA, 80°C, 8 h).

Yield : 74% after nitro reduction (H₂, Raney Ni).

Mitsunobu Reaction

Direct coupling of 3-fluoro-4-hydroxyphenyl with 2-(propylamino)ethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF (0°C to rt, 12 h). This method avoids nitro intermediates but requires rigorous anhydrous conditions.

Yield : 68% (lower due to competing O-alkylation).

Amide Bond Formation

Coupling the indole-3-carboxylic acid derivative with the functionalized fluorophenylamine is critical. Two coupling agents are compared:

| Coupling Agent | Conditions | Yield | Byproduct Management |

|---|---|---|---|

| DCC/DMAP | CH₂Cl₂, 0°C to rt, 24 h | 58% | Difficult DCU removal |

| EDC/HOBt | DMF, rt, 12 h | 89% | Simplified purification |

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) proves superior, minimizing racemization and improving solubility.

Procedure :

- Indole-3-carboxylic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DMF, rt (30 min).

- Add 3-fluoro-4-(2-(propylamino)ethoxy)aniline (1.1 equiv), stir 12 h.

- Quench with H₂O, extract with EtOAc, purify via silica chromatography.

Mesylate Salt Formation

The free base is treated with methanesulfonic acid (1.05 equiv) in ethanol at 0°C. Crystallization from ethanol/diethyl ether affords the mesylate salt.

Characterization :

- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 12.3 Hz, 1H), 4.32 (t, J = 6.1 Hz, 2H), 3.02 (s, 3H, CH₃SO₃).

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Optimization and Scale-Up Challenges

Side-Chain Purity

The propylaminoethoxy group is prone to oxidation. Including 0.1% w/w BHT (butylated hydroxytoluene) during etherification stabilizes the intermediate.

Catalytic Hydrogenation Risks

Nitro group reduction with H₂/Pd-C risks over-reduction of the indole ring. Switching to Zn/HCl in acetic acid preserves the heterocycle (yield: 91%).

Mesylate Hygroscopicity

Storing the salt under nitrogen with molecular sieves prevents hydration-induced degradation.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution Route | Mitsunobu Route |

|---|---|---|

| Total Yield | 52% | 44% |

| Purity (HPLC) | 98.7% | 97.2% |

| Scalability | >1 kg demonstrated | Limited to 200 g |

| Byproduct Complexity | Moderate (nitro intermediates) | Low |

The nucleophilic substitution route is favored for industrial-scale production despite additional steps, owing to higher reproducibility.

化学反応の分析

CP-615003 undergoes several types of chemical reactions:

Oxidation: This reaction can occur at the indole core, leading to the formation of various oxidized metabolites.

Reduction: This reaction can occur at the carbonyl group, leading to the formation of reduced metabolites.

Substitution: This reaction can occur at the fluoro group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are various oxidized, reduced, and substituted derivatives of CP-615003 .

科学的研究の応用

Pharmacological Properties

1.1 GABA Receptor Modulation

The compound acts as a partial agonist at the gamma-aminobutyric acid (GABA) type A receptors. Its ability to modulate these receptors suggests potential applications in treating anxiety disorders and epilepsy. Research indicates that this compound may enhance GABAergic transmission, leading to anxiolytic effects without the sedative side effects typically associated with full agonists .

1.2 Neuroprotective Effects

Studies have shown that n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide possesses neuroprotective properties. It may help in preventing neuronal damage under conditions of oxidative stress, indicating potential for use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Chemical Properties

2.1 Molecular Characteristics

The compound has a molecular formula of C21H28FN3O6S and a molecular weight of 469.53 g/mol. Its structural features include a tetrahydroindole core which is crucial for its biological activity .

2.2 Synthesis Pathways

Various synthetic routes have been developed for producing this compound, focusing on optimizing yield and purity. The synthesis typically involves multi-step reactions starting from commercially available precursors, with careful control over reaction conditions to ensure the desired stereochemistry and functional groups are preserved .

Case Studies and Clinical Research

3.1 Clinical Trials

Clinical studies have investigated the efficacy of this compound in treating anxiety disorders. For instance, a randomized controlled trial demonstrated significant improvements in anxiety scores among participants treated with the compound compared to placebo .

3.2 Comparative Studies

Comparative studies have been conducted to evaluate its effectiveness against other anxiolytics. Results indicate that while it provides similar benefits to traditional treatments, it may present a better side effect profile due to its partial agonist nature .

作用機序

類似の化合物との比較

CP-615003は、ジアゼパムやアルプラゾラムなどの他のγ-アミノ酪酸A型受容体モジュレーターに似ています。 CP-615003は、そのサブタイプ選択性と部分アゴニスト活性においてユニークです。これは、他のγ-アミノ酪酸A型受容体モジュレーターと比較して、鎮静効果が少なく、依存症のリスクが低い可能性があります。類似の化合物には、以下のものがあります。

ジアゼパム: 非選択的γ-アミノ酪酸A型受容体アゴニスト。

アルプラゾラム: 非選択的γ-アミノ酪酸A型受容体アゴニスト。

ゾルピデム: 選択的γ-アミノ酪酸A型受容体アゴニスト.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogous indole-based molecules. Below is a detailed analysis:

Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide | 4-oxo-1H-indole | 3-Fluoro-4-(2-(propylamino)ethoxy)phenyl carboxamide | GABAA receptor partial agonist |

| Ethyl 4,5,6,7-tetrahydro-3,6,6-trimethyl-4-oxo-1H-indole-2-carboxylate | 4-oxo-1H-indole | 3,6,6-Trimethyl, ethyl ester | Intermediate in organic synthesis; no direct bioactivity reported |

| N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide | Chromene-carboxamide | Thiazole-fluorophenyl hybrid | Enhanced bioactivity (anticancer, antimicrobial) due to thiazole and fluorophenyl synergy |

| N-(4-fluorophenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide | Triazole-carboxamide | Fluorophenyl, amino-triazole | Antimicrobial activity; lacks indole core’s receptor-binding potential |

Key Findings

Indole Core vs. Heterocyclic Alternatives :

- The 4-oxo-indole scaffold in the target compound provides a rigid, planar structure conducive to receptor binding, unlike the triazole or chromene cores of other derivatives .

- Ethyl ester derivatives of indole (e.g., compounds) lack the carboxamide group critical for GABAA interaction, highlighting the importance of this functional group .

Role of Fluorine and Alkyl Chains: The 3-fluoro group on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature shared with fluorophenyl-containing triazole and chromene derivatives .

Biological Activity Profiles :

- While the target compound acts on GABAA receptors, structurally distinct molecules like thiazole-chromene hybrids () or triazole-carboxamides () exhibit antimicrobial or anticancer activity, underscoring how core structure dictates target specificity .

Pharmacokinetic Implications: The propylaminoethoxy substituent may confer prolonged half-life compared to methyl or ethyl analogs, though direct pharmacokinetic data are absent in the provided evidence.

生物活性

N-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, also known by its CAS number 1259477-42-3, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various receptors and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 469.53 g/mol. Its structure features a tetrahydroindole core, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1259477-42-3 |

| Molecular Formula | C21H28FN3O6S |

| Molecular Weight | 469.53 g/mol |

Research indicates that this compound acts as a GABA(A) receptor partial agonist . The GABA(A) receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. By modulating these receptors, the compound may influence various neurological processes, including anxiety and seizure activity .

Biological Activity

- Neuropharmacological Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. It has shown promise in enhancing dopaminergic signaling, which is often disrupted in such conditions .

- Receptor Binding Affinity : In vitro studies have demonstrated that this compound exhibits high affinity for dopamine D2 and D3 receptors. The selectivity towards the D3 receptor suggests potential applications in treating disorders like schizophrenia and addiction .

- Structure-Activity Relationship (SAR) : A structure-activity relationship study has highlighted modifications that enhance receptor selectivity and potency. Variations in the alkyl chain and substitution patterns on the indole ring significantly affect biological activity .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving MPTP-induced mouse models of Parkinson's disease, the compound demonstrated significant neuroprotective effects. Behavioral assessments indicated improved motor function and reduced dopaminergic neuron loss compared to control groups.

Case Study 2: Anxiety Reduction

Another investigation assessed the anxiolytic effects of this compound using established anxiety models in rodents. Results showed that administration led to a decrease in anxiety-like behaviors, correlating with increased GABAergic signaling.

Q & A

Q. What are the primary metabolic pathways of this compound in humans, and how can they be experimentally validated?

The compound undergoes oxidative deamination (mediated by monoamine oxidase-B, MAO-B) to form metabolites 2 and 3, with minor contributions from aliphatic hydroxylation and carbamate formation . Methodological validation involves:

- Human trials : Administering radiolabeled compound (e.g., [¹⁴C]-labeled) to track excretion routes (64.8% fecal, 28.4% urinary) and clearance mechanisms.

- In vitro assays : Using human hepatic microsomes or recombinant MAO-B to confirm enzyme specificity.

- Analytical techniques : LC-MS/MS to identify metabolites and quantify pathway contributions.

| Metabolic Pathway | Key Metabolites | Enzyme Involved | Excretion Route |

|---|---|---|---|

| Oxidative deamination | 2, 3 | MAO-B | Feces/Urine |

| Hydroxylation | Minor products | CYP isoforms | Urine |

Q. Which structural elucidation techniques are recommended for confirming the compound’s crystallographic properties?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and validate bond geometries .

- Visualization : ORTEP-III (with WinGX suite) for thermal ellipsoid plots and molecular graphics .

- Cross-validation : Pair crystallographic data with NMR and IR spectroscopy to confirm functional groups and stereochemistry.

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo metabolic data be reconciled?

Discrepancies often arise from differences in enzyme expression, cofactor availability, or compartmentalization. Strategies include:

- Comparative assays : Use human hepatocytes (retaining native enzyme ratios) instead of recombinant systems to better mimic in vivo conditions .

- Inhibitor studies : Co-administer MAO-B inhibitors (e.g., selegiline) in vitro to isolate pathway contributions.

- Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro kinetic data with organ-specific parameters to predict in vivo outcomes.

Q. What experimental designs optimize the assessment of renal excretion mechanisms?

- Clearance studies : Compare unbound renal clearance (6-fold > glomerular filtration rate) to plasma protein binding data, indicating active secretion .

- Transporter inhibition : Use probenecid (organic anion transporter inhibitor) in preclinical models to assess transporter-mediated excretion.

- Radiolabeled tracer analysis : Track metabolite distribution in urine and feces post-administration to quantify renal vs. hepatic contributions.

Q. How can researchers validate the role of MAO-B in oxidative deamination under varying physiological conditions?

- Enzyme kinetics : Measure and for MAO-B using substrate concentration gradients in hepatic models.

- Genetic knockdown : Employ CRISPR/Cas9-edited cell lines to silence MAO-B and observe metabolic shifts.

- Cross-species comparison : Test metabolic stability in MAO-B-deficient animal models to isolate human-specific pathways.

Methodological Considerations for Data Contradictions

Q. What strategies address conflicting data on metabolite stability in different biological matrices?

- Matrix-matched calibration : Prepare calibration standards in matching biological fluids (e.g., urine, plasma) to control for matrix effects.

- Stability profiling : Incubate metabolites under simulated physiological conditions (pH, temperature) to identify degradation pathways.

- Multi-platform validation : Confirm metabolite identities using orthogonal techniques (e.g., HRMS, NMR) to resolve false positives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。